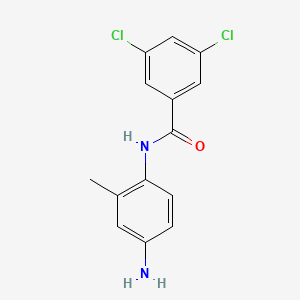

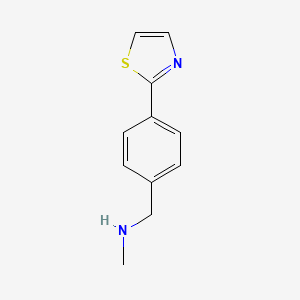

N-メチル-4-(1,3-チアゾール-2-イル)ベンジルアミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

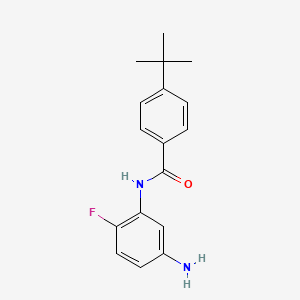

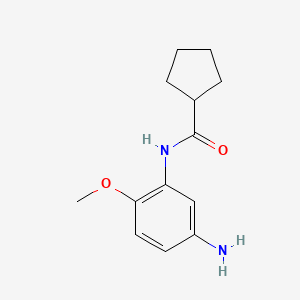

N-Methyl-4-(1,3-thiazol-2-yl)benzylamine, also known as NMTBA, is an organic compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in water and has a melting point of 78.5 °C. NMTBA has been widely studied due to its unique properties, which have made it useful in a number of scientific research applications.

科学的研究の応用

- チアゾールは、抗腫瘍および細胞毒性効果を示します。 例えば、ある研究では、[6-(4-ブロモフェニル)イミダゾ[2,1-b]チアゾール-3-イル]酢酸アリリデンヒドラジドを合成し、前立腺癌細胞に対する強力な細胞毒性効果が認められました .

- 一部のチアゾール誘導体は、除草性を示します。 チアゾールコアで合成された化合物は、Brassica napus(ナタネ)およびEchinochloa crusgalli(イヌビエ)に対して試験されました .

- ALK5阻害剤である化合物11は、チアゾール環を含んでいます。 この化合物は、TGF-β誘発性Smad2/3リン酸化を阻害するため、癌研究において重要です .

抗腫瘍および細胞毒性

抗菌および抗真菌特性

除草活性

ALK5(TGF-β受容体)の阻害

要約すると、N-メチル-4-(1,3-チアゾール-2-イル)ベンジルアミンおよび関連するチアゾール化合物は、医学、農業、および創薬において多面的な用途を有しています。これらの化合物は、その多様な生物活性のために、様々な分野での潜在的な用途について研究が続けられています。 🌟

作用機序

Target of Action

Thiazole derivatives have been associated with diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit GSK3, a serine/threonine kinase implicated in pathological conditions such as diabetes and Alzheimer’s disease .

Biochemical Pathways

Thiazole derivatives have been associated with modulating proinflammatory cytokines and the catecholaminergic and serotonergic pathways .

Result of Action

Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

生化学分析

Biochemical Properties

N-Methyl-4-(1,3-thiazol-2-yl)benzylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways . These interactions suggest that N-Methyl-4-(1,3-thiazol-2-yl)benzylamine may have potential therapeutic applications in conditions involving inflammation and neurotransmitter regulation.

Cellular Effects

N-Methyl-4-(1,3-thiazol-2-yl)benzylamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of pancreatic cancer cells . This inhibition is likely due to its impact on specific signaling pathways and gene expression patterns within the cancer cells.

Molecular Mechanism

The molecular mechanism of N-Methyl-4-(1,3-thiazol-2-yl)benzylamine involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit glycogen synthase kinase 3 (GSK3) in an ATP-competitive manner . This inhibition can result in various downstream effects, including alterations in cellular metabolism and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Methyl-4-(1,3-thiazol-2-yl)benzylamine can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that N-Methyl-4-(1,3-thiazol-2-yl)benzylamine remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of N-Methyl-4-(1,3-thiazol-2-yl)benzylamine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, in mice with neuropathic pain, this compound has shown antihyperalgesic effects at specific dosages . Exceeding these dosages could result in toxicity and other adverse reactions.

Metabolic Pathways

N-Methyl-4-(1,3-thiazol-2-yl)benzylamine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been observed to modulate the activity of enzymes involved in neurotransmitter synthesis and degradation . These interactions can have significant effects on overall metabolic balance and cellular function.

Transport and Distribution

Within cells and tissues, N-Methyl-4-(1,3-thiazol-2-yl)benzylamine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement and localization. The compound’s distribution can affect its accumulation in certain tissues, influencing its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of N-Methyl-4-(1,3-thiazol-2-yl)benzylamine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with other biomolecules, ultimately affecting its biochemical and cellular effects .

特性

IUPAC Name |

N-methyl-1-[4-(1,3-thiazol-2-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-12-8-9-2-4-10(5-3-9)11-13-6-7-14-11/h2-7,12H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTNMSLOSGSGPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594508 |

Source

|

| Record name | N-Methyl-1-[4-(1,3-thiazol-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886851-31-6 |

Source

|

| Record name | N-Methyl-4-(2-thiazolyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-[4-(1,3-thiazol-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。